![molecular formula C12H7ClN2O2S2 B286065 Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286065.png)
Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate
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Overview
Description
Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is not fully understood. However, it is thought to work by binding to specific targets in cells and altering their function. This may include binding to DNA or other cellular components and interfering with their normal function.
Biochemical and Physiological Effects:
Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a therapeutic agent. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is its strong fluorescence properties, which make it a useful tool for imaging biological systems. Additionally, the compound has been shown to have potential therapeutic applications, making it a valuable compound for drug discovery research. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent. Additionally, the compound's fluorescence properties make it a potential candidate for use in imaging techniques. Further research is needed to explore its potential in this area. Finally, future studies should focus on the development of new synthesis methods for benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate, with the aim of improving its yield and purity.
Synthesis Methods
The synthesis of benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate involves a series of chemical reactions. The starting material is 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid, which is reacted with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride to form benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate. The reaction is typically carried out under reflux conditions and monitored by TLC (thin layer chromatography) to ensure the completion of the reaction.
Scientific Research Applications
Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging biological systems. The compound has been shown to have strong fluorescence properties, making it a potential candidate for use in fluorescence microscopy and other imaging techniques. Additionally, the compound has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
Molecular Formula |
C12H7ClN2O2S2 |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
benzyl 5-chlorothieno[2,3-d]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C12H7ClN2O2S2/c13-10-8(9-11(18-10)14-15-19-9)12(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
VAJMLOLAVATXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(SC3=C2SN=N3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(SC3=C2SN=N3)Cl |
Origin of Product |
United States |
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